Cas no 688763-83-9 (Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate)

Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate is a specialized carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a benzyl-protected carbamate group and a methoxy(methyl)amino moiety, offering versatility in peptide coupling and protecting group strategies. The compound's stability under mild conditions and selective reactivity make it suitable for controlled transformations in complex molecular architectures. Its design allows for efficient deprotection and further functionalization, enhancing its utility in multi-step synthetic routes. This reagent is particularly valuable in medicinal chemistry for the preparation of modified amino acid derivatives, contributing to the development of bioactive compounds.
Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate structure
688763-83-9 structure
Product Name:Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate
CAS No:688763-83-9
MF:C13H18N2O4
MW:266.293023586273
MDL:MFCD11822267
CID:3056713
PubChem ID:375610
Update Time:2025-06-11

Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • AB61355
    • NSC655432
    • Carbamic acid, [2-(methoxymethylamino)-1-methyl-2-oxoethyl]-,phenylmethyl ester
    • AS-73658
    • MFCD10698128
    • 2-(Cbz-amino)-N-methoxy-N-methylpropanamide
    • SY100273
    • NSC-655432
    • 2-(Cbz-amino)-1-[methoxy(methyl)amino]-1-oxopropane
    • Benzyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • W12051
    • CHEMBL421515
    • MFCD11822267
    • AKOS027255928
    • SCHEMBL5325864
    • (R)-2-(Cbz-amino)-N-methoxy-N-methylpropanamide
    • NCI60_019226
    • CS-0036446
    • benzyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • SY124668
    • benzyl N-[2-[methoxy(methyl)amino]-1-methyl-2-oxo-ethyl]carbamate
    • Z394689396
    • 688763-83-9
    • Benzyl 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylcarbamate
    • Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate
    • MDL: MFCD11822267
    • Inchi: 1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
    • InChI Key: JJWLCBIYQXRMNO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C(N(C)OC)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 266.12665706g/mol
  • Monoisotopic Mass: 266.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.9Ų

Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate Pricemore >>

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Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:688763-83-9)Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate
Order Number:A1231394
Stock Status:in Stock
Quantity:100g/25g/5g/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:04
Price ($):5750/2300/4361/582/1454
Email:sales@amadischem.com

Additional information on Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate

Professional Introduction to Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate (CAS No. 688763-83-9)

Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate, a compound with the chemical identifier CAS No. 688763-83-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its benzyl group, N-methoxy(methyl)amino functionality, and 1-oxopropan-2-yl moiety, contribute to its potential as a building block in the development of novel therapeutic agents.

The carbamate functional group in Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate plays a crucial role in its reactivity and biological activity. Carbamates are known for their ability to form stable bonds with biological targets, making them valuable in the design of drugs that interact with enzymes and receptors. The presence of the benzyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and thus its bioavailability. Additionally, the N-methoxy(methyl)amino part introduces a polar region that can interact favorably with hydrophilic parts of biological targets, enhancing binding affinity.

Recent advancements in drug discovery have highlighted the importance of carbamates as pharmacophores. For instance, studies have demonstrated that carbamate derivatives exhibit inhibitory activity against various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural flexibility of Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate allows for modifications that can fine-tune its pharmacological properties, making it a promising candidate for further exploration.

In the context of medicinal chemistry, the synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 1-oxopropan-2-yl group is particularly critical, as it influences the overall conformation and electronic properties of the molecule. Synthetic strategies often involve condensation reactions between appropriate precursors, followed by functional group transformations to achieve the desired structure. The use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of the benzyl group efficiently.

The biological evaluation of Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate has been conducted in various preclinical models to assess its potential therapeutic effects. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases and proteases, which are key targets in oncology research. The mechanism of action appears to involve competitive inhibition at the active site of these enzymes, leading to disruption of signaling pathways that are crucial for cell proliferation and survival.

One notable aspect of this compound is its potential application in combination therapies. The structural features allow for easy derivatization into molecules with different pharmacological profiles, enabling the development of cocktails that target multiple pathways simultaneously. This approach has gained significant traction in recent years due to its ability to overcome drug resistance and enhance therapeutic efficacy.

The synthetic accessibility of Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate makes it an attractive scaffold for medicinal chemists. Researchers have leveraged this compound to develop libraries of derivatives for high-throughput screening (HTS) campaigns. Such libraries have been instrumental in identifying novel lead compounds with improved pharmacokinetic properties and reduced toxicity.

Future directions in the study of Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate include further optimization of its pharmacological profile through structure-based drug design (SBDD). Computational methods such as molecular docking and quantum mechanical calculations can provide insights into how modifications at specific positions affect binding affinity and selectivity. Additionally, exploring new synthetic routes could lead to more efficient and scalable production methods.

The role of this compound in addressing unmet medical needs cannot be overstated. As research continues to uncover new therapeutic targets and mechanisms, molecules like Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate will continue to play a pivotal role in drug discovery efforts. Their versatility and synthetic tractability make them indispensable tools for medicinal chemists striving to develop next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:688763-83-9)Benzyl N-1-Methoxy(Methyl)Amino-1-Oxopropan-2-YlCarbamate
A1231394
Purity:99%/99%/99%/99%/99%
Quantity:100g/25g/5g/250mg/1g
Price ($):5750/2300/4361/582/1454
Email